2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride
Description
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride (CAS: 1864014-11-8) is a substituted propan-1-amine derivative with a molecular formula of C₉H₁₅ClNS and a molecular weight of 205.748 g/mol . The compound features a 5-methylthiophen-2-yl substituent attached to a branched propan-1-amine backbone, where the amine group is protonated and forms a hydrochloride salt. Its structural uniqueness lies in the combination of a sulfur-containing thiophene ring and a methyl branch at the second carbon of the propane chain.
The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of derivatives like 2-methyl-1-(methylthio)propane-2-amine, which have applications in agrochemical and pharmaceutical research . The crystalline structure and refinement data for related intermediates have been studied using programs like SHELXL, underscoring its relevance in crystallography .
Properties
Molecular Formula |
C9H16ClNS |
|---|---|
Molecular Weight |
205.75 g/mol |
IUPAC Name |
2-methyl-1-(5-methylthiophen-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c1-6(2)9(10)8-5-4-7(3)11-8;/h4-6,9H,10H2,1-3H3;1H |
InChI Key |
PINNFTBAGRLUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride typically involves the alkylation of 5-methylthiophene with a suitable alkylating agent, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using batch or continuous flow reactors to ensure consistent quality and yield. The process may involve multiple purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride typically involves several steps that are essential for synthesizing derivatives or modifying the compound for specific applications. Its unique thiophene substitution pattern and the presence of both methyl and propanamine groups may influence its biological activity differently compared to other similar compounds, leading to distinct pharmacological properties and interactions.
Potential Applications
While specific interaction studies involving 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride are scarce, potential interactions could provide insights into its pharmacodynamics. The compound's structural configuration could lead to distinct pharmacological properties and interactions not observed in other related substances.
This compound finds applications in various fields:
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex molecules with potential pharmaceutical or agrochemical applications.
- Pharmaceutical Research: The compound is explored for its potential biological activities, which may lead to new drug candidates.
- Material Science: It can be used in developing new materials with specific electronic or optical properties.
Additional Information
The compound is also identified by the following :
- Product Code: TRC-M203266-1G
- CAS Number: 1864014-11-8
- SMILES: Cl.CC(C)C(N)c1ccc(C)s1
- InChI: InChI=1S/C9H15NS.ClH/c1-6(2)9(10)8-5-4-7(3)11-8;/h4-6,9H,10H2,1-3H3;1H
- IUPAC: 2-methyl-1-(5-methylthiophen-2-yl)propan-1-amine;hydrochloride
Limitations and Future Directions
Mechanism of Action
The mechanism of action for 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and functional attributes of 2-methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride with analogous compounds:
Table 1: Structural and Molecular Comparison
Key Observations
Heterocyclic Substituents: The target compound’s thiophene ring (sulfur-containing) contrasts with furan (oxygen-containing, ) and tetrazole (nitrogen-rich, ).
Substituent Position and Chain Branching :
- The 5-methylthiophen-2-yl group in the target compound positions the methyl group para to the amine attachment, optimizing steric effects. In contrast, (R)-1-(thiophen-3-yl)propan-2-amine hydrochloride places the thiophene at position 3, altering electronic distribution.
- Branched vs. Linear Chains : The target compound’s 2-methyl branch on the propane chain reduces conformational flexibility compared to linear-chain analogs like 1-(5-methylfuran-2-yl)propan-1-amine hydrochloride .
Aromatic vs. Heteroaromatic Substituents: Phenyl-substituted derivatives (e.g., 2-phenyl-1-propanamine hydrochloride, ) lack heteroatoms, resulting in lower polarity and higher lipophilicity than thiophene-containing analogs.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (205.75 g/mol ) compared to tetrazole (177.64 g/mol, ) and phenyl derivatives (171.46 g/mol, ) suggests differences in solubility and bioavailability. Thiophene’s moderate polarity may enhance aqueous solubility relative to purely aromatic analogs.
Biological Activity
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride, with a CAS number of 1864014-11-8, is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClNS |
| Molecular Weight | 205.75 g/mol |
| SMILES Notation | Cl.CC(C)C(N)c1ccc(C)s1 |
| InChI String | InChI=1S/C9H15NS.ClH/c1-6(2)9(10)8-5-4-7(3)11-8;/h4-6,9H,10H2,1-3H3;1H |
The biological activity of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is hypothesized to involve interactions with various receptors and enzymes. The presence of the thiophene ring may facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity to target proteins. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS) .
Pharmacological Profile
Research indicates that 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride exhibits several pharmacological properties:
Case Studies
While direct case studies on 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride are scarce, related compounds have been evaluated for their biological effects:
- Cancer Cell Lines : A study on structurally similar thiophene derivatives showed that they inhibited the growth of murine melanoma cell lines by inducing apoptosis . This suggests potential for further exploration of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride in oncology.
- Neuropharmacology : Investigations into other thiophene-containing amines have indicated potential as antidepressants or anxiolytics due to their action on serotonin receptors .
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amines. Suggested areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to assess the efficacy and safety profile in various biological models.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects, particularly regarding receptor interactions and signaling pathways.
- Synthesis of Derivatives : Exploring synthetic modifications to enhance biological activity or reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
